molecular formula C12H15Cl2N B3200270 [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine CAS No. 1017479-85-4

[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine

Cat. No.: B3200270
CAS No.: 1017479-85-4
M. Wt: 244.16 g/mol
InChI Key: SCKARNZUKPSNSL-UHFFFAOYSA-N
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Description

“[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine” is an organic compound with the molecular formula C12H15Cl2N . It appears as a liquid and is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15Cl2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 244.16 . It is a liquid at room temperature .

Scientific Research Applications

  • Improved Synthesis Processes : The compound has been used in the improved industrial synthesis of antidepressant sertraline hydrochloride. A novel process using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate was found to be more advantageous than previous methods in terms of yield, environmental impact, and safety (Vukics et al., 2002).

  • Simplification of Synthesis Processes : Research has led to a cleaner, simpler, and more efficient alternative for the synthesis of sertraline imine, an intermediate for sertraline hydrochloride. This process involves condensation reactions in environmentally friendly solvents, enhancing imine formation and avoiding hazardous byproducts (Taber et al., 2004).

  • Catalysis in Chemical Reactions : The compound has been used in transfer hydrogenation reactions, demonstrating its utility in catalyzing chemical processes. A study explored its use in synthesizing high-yield quinazoline-based ruthenium(II) complexes, achieving excellent conversions and high turnover frequency values (Karabuğa et al., 2015).

  • Development of Antidepressant Drugs : It has been used in the development of novel derivatives that act as "biased agonists" of serotonin 5-HT1A receptors. These derivatives have shown potential as antidepressant drug candidates due to their selectivity and pharmacokinetic profile (Sniecikowska et al., 2019).

  • Anticancer Research : The compound has played a role in the synthesis of new palladium and platinum complexes. These complexes have been studied for their anticancer activity against various human cancer cell lines, showing potential for further investigation in cancer treatment (Mbugua et al., 2020).

Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage .

Properties

IUPAC Name

[1-(2,4-dichlorophenyl)cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKARNZUKPSNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine
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[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine
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[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine
Reactant of Route 4
[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine
Reactant of Route 5
[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine
Reactant of Route 6
[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine

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